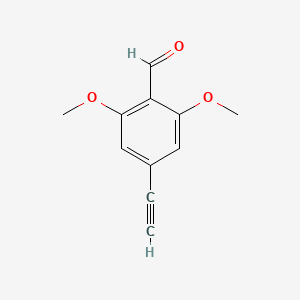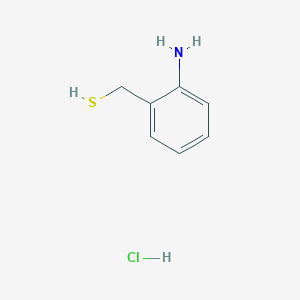
(2-Aminophenyl)methanethiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminophenyl)methanethiol hydrochloride is an organic compound with the molecular formula C7H9NS·HCl It is a derivative of (2-aminophenyl)methanethiol, where the thiol group is attached to a benzene ring substituted with an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-aminophenyl)methanethiol hydrochloride typically involves the reaction of (2-aminophenyl)methanethiol with hydrochloric acid. The process can be summarized as follows:
Starting Material: (2-Aminophenyl)methanethiol.
Reaction: The thiol group reacts with hydrochloric acid to form the hydrochloride salt.
Conditions: The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Purification: Crystallization or recrystallization to obtain pure this compound.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure product quality.
Análisis De Reacciones Químicas
Types of Reactions: (2-Aminophenyl)methanethiol hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary or secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
(2-Aminophenyl)methanethiol hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of (2-aminophenyl)methanethiol hydrochloride involves its interaction with molecular targets through its thiol and amino groups. These functional groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of biological pathways. The compound’s aromatic ring also allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity.
Comparación Con Compuestos Similares
2-Aminothiophenol: Similar structure but lacks the methanethiol group.
2-Aminophenol: Contains an amino group and a hydroxyl group instead of a thiol group.
2-Mercaptoaniline: Similar to (2-aminophenyl)methanethiol but without the hydrochloride salt.
Uniqueness: (2-Aminophenyl)methanethiol hydrochloride is unique due to the presence of both thiol and amino groups on the aromatic ring, which allows for diverse chemical reactivity and potential applications in various fields. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its non-salt counterparts.
Propiedades
Fórmula molecular |
C7H10ClNS |
|---|---|
Peso molecular |
175.68 g/mol |
Nombre IUPAC |
(2-aminophenyl)methanethiol;hydrochloride |
InChI |
InChI=1S/C7H9NS.ClH/c8-7-4-2-1-3-6(7)5-9;/h1-4,9H,5,8H2;1H |
Clave InChI |
MBARRGBSFOGGEJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CS)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


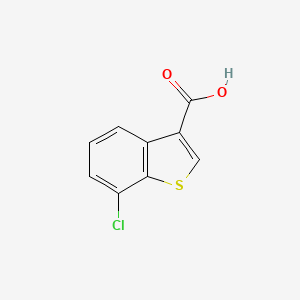
![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B13513744.png)
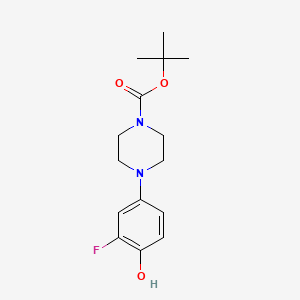
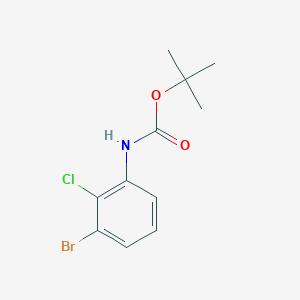


![rac-(4R,8S)-6-benzyl-1-[(tert-butoxy)carbonyl]-1,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13513768.png)
amine](/img/structure/B13513782.png)
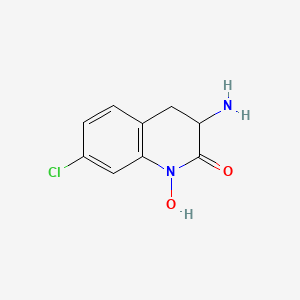
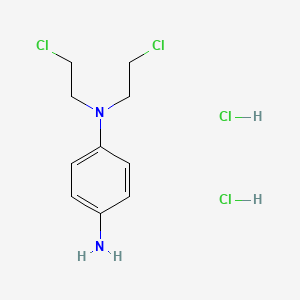
![2-[5-({[(Tert-butoxy)carbonyl]amino}methyl)thiophen-2-yl]aceticacid](/img/structure/B13513800.png)
![7-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13513815.png)

